Quinine hydrobromide Quinine hydrobromide
Brand Name: Vulcanchem
CAS No.: 14358-44-2
VCID: VC14589803
InChI: InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19-,20+;/m0./s1
SMILES:
Molecular Formula: C20H25BrN2O2
Molecular Weight: 405.3 g/mol

Quinine hydrobromide

CAS No.: 14358-44-2

Cat. No.: VC14589803

Molecular Formula: C20H25BrN2O2

Molecular Weight: 405.3 g/mol

* For research use only. Not for human or veterinary use.

Quinine hydrobromide - 14358-44-2

Specification

CAS No. 14358-44-2
Molecular Formula C20H25BrN2O2
Molecular Weight 405.3 g/mol
IUPAC Name (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide
Standard InChI InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19-,20+;/m0./s1
Standard InChI Key HDZGBIRSORQVNB-DSXUQNDKSA-N
Isomeric SMILES COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Br
Canonical SMILES COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br

Introduction

Chemical and Structural Characteristics

Molecular Architecture

Quinine hydrobromide belongs to the quinoline methanol class, characterized by a bicyclic quinuclidine moiety fused to a methoxyquinoline ring system. The stereochemistry of the molecule is critical, with specific configurations at the C8 and C9 positions ((8α,9R)-configuration) ensuring biological activity . The hydrobromic acid salt enhances solubility compared to the free base, facilitating oral and parenteral administration . Key structural features include:

  • Quinuclidine nucleus: A bridged bicyclic amine contributing to receptor interactions.

  • 6-Methoxyquinoline: Aromatic system enabling intercalation into biomolecular targets.

  • Hydrobromide counterion: Improves crystallinity and stability .

Physicochemical Properties

Thermal and solubility profiles from multiple sources :

PropertyValue
Melting Point81–82°C
Boiling Point495.9°C at 760 mmHg
Density1.21 g/cm³
SolubilitySoluble in water, ethanol
LogP (Partition Coeff.)~3.2 (indicating moderate lipophilicity)

The compound’s pKa\text{p}K_a of 8.5 (quinucridine nitrogen) and 4.2 (quinoline nitrogen) dictate pH-dependent ionization, influencing tissue distribution .

Pharmacological Mechanisms and Applications

Antimalarial Activity

Quinine hydrobromide remains a WHO-recommended therapy for severe Plasmodium falciparum malaria, particularly in chloroquine-resistant regions . Its mechanism involves:

  • Heme Polymerization Inhibition: Binding to free heme in parasitized erythrocytes, preventing detoxification into hemozoin .

  • DNA Intercalation: Disruption of parasitic DNA replication via quinoline ring interactions .

  • Alkaloid-Mediated Toxicity: Elevation of intracellular pH in parasites, impairing metabolic processes .

Antiarrhythmic and Ion Channel Modulation

Beyond antimalarial use, quinine hydrobromide exhibits class IA antiarrhythmic properties through:

  • Voltage-Gated Sodium Channel Blockade: Prolonging cardiac action potential duration (IC₅₀ = 19.9 μM) .

  • Potassium Channel Inhibition: Reducing IKrI_{\text{Kr}} currents with a KdK_d of 41 μM at 0 mV .

  • Cytochrome P450 2D6 Inhibition: Potent inhibition (KiK_i = 0.2 μM) impacting drug metabolism .

These effects have been leveraged in rare cases of refractory ventricular tachycardia, though quinidine salts are more commonly used for this indication .

Serotonin Pathway Disruption

Emerging research identifies off-target effects on tryptophan metabolism. Quinine hydrobromide competitively inhibits tryptophan hydroxylase-2 (TPH2), the rate-limiting enzyme in serotonin biosynthesis (KiK_i = 2.8 mM) . This explains clinical observations of low plasma tryptophan correlating with adverse reactions like cinchonism .

Synthetic Approaches and Industrial Production

Traditional Extraction

Historically isolated from Cinchona bark, modern extraction employs acid-base partitioning:

  • Alkaloid Liberation: Bark maceration in sulfuric acid (pH 2–3).

  • Precipitation: Alkalinization to pH 9–10 yields crude quinine.

  • Salt Formation: Treatment with HBr generates the hydrobromide salt .

Total Synthesis

Recent advances enable enantioselective synthesis via:

Adverse Effects and Pharmacokinetic Challenges

Cinchonism Syndrome

Dose-dependent toxicity manifests as:

  • Neurological: Tinnitus (30–70% of patients), headache, blurred vision .

  • Cardiovascular: QT prolongation (≥500 ms in 5% of cases), hypotension .

  • Metabolic: Hypoglycemia via pancreatic β-cell stimulation .

Pharmacokinetic Profile

Key parameters from human studies :

ParameterValue
Bioavailability76–88%
TmaxT_{\text{max}}1–3 hours
Protein Binding70–90% (albumin/α1-AGP)
t1/2t_{1/2}11–18 hours
Excretion20% renal (unchanged)

Hepatic CYP3A4 metabolism generates active metabolites like 3-hydroxyquinine (30% activity of parent) .

Recent Advances and Future Directions

Structural Analogs with Improved Efficacy

C3-aryl derivatives synthesized via late-stage C–H functionalization show:

  • 3-Fluoroquinine: 4.2-fold higher in vitro antiplasmodial activity (IC₅₀ = 12 nM vs. 51 nM for quinine) .

  • 3-(4-Chlorophenyl)quinine: Complete cure in murine malaria models at 10 mg/kg vs. 30 mg/kg for native quinine .

Repurposing for Neuropathic Pain

Preclinical studies indicate voltage-gated sodium channel blockade (Nav_v1.7 IC₅₀ = 8 μM) with reduced cardiotoxicity compared to lidocaine analogs .

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